Bromamine

Descripción

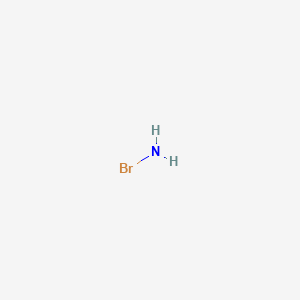

Structure

2D Structure

3D Structure

Propiedades

InChI |

InChI=1S/BrH2N/c1-2/h2H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXLCIKXHOPCKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BrH2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021497 | |

| Record name | Bromoamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14519-10-9 | |

| Record name | Bromamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014519109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromoamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Bromamines

Inorganic Bromamine Synthesis Pathways

Inorganic bromamines are typically formed through the reaction of ammonia (B1221849) with bromine-containing species in aqueous solutions. The specific this compound formed (mono-, di-, or trithis compound) is highly dependent on the reaction conditions.

Monothis compound (NH₂Br), dithis compound (NHBr₂), and trithis compound (NBr₃) can be generated during the oxidative treatment of waters containing bromide and ammonia. The primary reactive species involved are hypobromous acid (HOBr) and hypobromite (B1234621) (OBr⁻), which are formed when elemental bromine (Br₂) disproportionates in water or when bromide ions are oxidized by other oxidants like chlorine. HOBr reacts rapidly with ammonia to form these bromamines researchgate.netservice.gov.uknih.govresearchgate.net.

The sequential formation can be represented as: NH₃ + HOBr → NH₂Br + H₂O NH₂Br + HOBr → NHBr₂ + H₂O NHBr₂ + HOBr → NBr₃ + H₂O

These reactions are generally faster than the analogous reactions for chlorine service.gov.uk.

The distribution and yield of inorganic bromamines are highly dependent on the pH and the molar ratio of ammonia to bromine (N/Br ratio) service.gov.ukresearchgate.net.

pH Influence :

In alkaline solutions, particularly when the [Br₂]/[NH₃] ratio is less than 1, monothis compound (NH₂Br) is the predominant species .

In neutral solutions, mixtures of all three bromamines (NH₂Br, NHBr₂, NBr₃) can be obtained .

In acidic media, trithis compound (NBr₃) tends to be the main product .

Under typical drinking water conditions (pH 6-8.5), NH₂Br and NHBr₂ are the major this compound species, and NBr₃ is generally not formed researchgate.net.

The disinfection efficacy of bromine is less pH-sensitive than chlorine, with an effective pH range between 6.0 and 8.5, where hypobromous acid predominates who.int.

N/Br Ratio Influence :

A higher ammonia to bromine molar ratio generally favors the formation of monothis compound service.gov.uk.

In the pH range of 6-8 and up to an ammonia to bromine molar ratio of 30, dithis compound (NHBr₂) is often the predominant species service.gov.uk.

For instance, monothis compound stock solutions can be synthesized by mixing ammonium (B1175870) chloride or ammonium sulfate (B86663) with HOBr solutions at high N/Br molar ratios, such as 1000:1 or 100:1, at pH 9 researchgate.net.

The formation of bromamines is extremely fast, ensuring that almost all free bromine reacts with ammonia to form bromamines, thereby blocking pathways that would otherwise lead to bromate (B103136) formation scholaris.ca.

Table 1: Influence of pH and N/Br Ratio on Inorganic this compound Speciation

| pH Range | N/Br Molar Ratio | Predominant this compound Species | Reference |

| Alkaline | < 1 (Br₂/NH₃) | Monothis compound (NH₂Br) | |

| Neutral | Variable | Mixture of NH₂Br, NHBr₂, NBr₃ | |

| Acidic | Variable | Trithis compound (NBr₃) | |

| 6.0 - 8.5 | 1 to 1000 | NH₂Br, NHBr₂ | researchgate.net |

| 6.0 - 8.0 | Up to 30 | Dithis compound (NHBr₂) | service.gov.uk |

| ~9 | 100:1 or 1000:1 | Monothis compound (NH₂Br) | researchgate.net |

For kinetic investigations, precise control over this compound speciation and concentration is essential. Monothis compound (NH₂Br) and dithis compound (NHBr₂) can be prepared by reacting hypobromous acid (HOBr) with ammonia nih.gov. For example, NH₂Br stock solutions are synthesized by mixing equal volumes of NH₄Cl or (NH₄)₂SO₄ and HOBr solutions (both prepared in 20 mM, pH 9 borate (B1201080) buffer) at high N/Br molar ratios (e.g., 1000:1 or 100:1) researchgate.net.

A comprehensive kinetic model of the bromine-ammonia system has been developed to understand the formation and decomposition of bromamines in aqueous solution. This model helps in determining rate constants and predicting this compound speciation under various conditions, such as those relevant to seawater disinfection researchgate.netnih.gov. For instance, the rate constant for NHBr₂ self-decomposition was determined to be 5.5 (± 0.8) M⁻¹s⁻¹ at pH 8.10, and NBr₃ self-decomposition increased proportionately with hydroxide (B78521) ion concentration researchgate.netnih.gov.

Influence of Reaction Conditions on Speciation and Yield (e.g., pH, N/Br Ratio)

Organic N-Bromamine Synthesis Strategies

Organic N-bromamines are compounds where a bromine atom is attached to a nitrogen atom within an organic molecule. Their synthesis typically involves the N-bromination of various nitrogen-containing organic substrates.

The N-bromination of amine substrates involves reacting an organic amine with a brominating agent. This reaction is generally very fast, often completing within seconds when aqueous bromine is mixed with the nitrogenous substrate in dilute aqueous solution . Primary aliphatic amines and amino acids can react with aqueous bromine to form varying proportions of corresponding N-bromo and N,N-dibromo derivatives, while compounds with a secondary amino group can only form N-bromamines .

N-bromosuccinimide (NBS) is a widely used brominating agent for various organic substrates, including amines. It acts as a source of bromine in both radical and electrophilic reactions organic-chemistry.org. The N-bromination of amines using NBS, followed by elimination of HBr in the presence of a base, can lead to products of net oxidation organic-chemistry.org. Other methods for bromination of amines include using a bromide:bromate reagent acidified in situ to generate HOBr as the reactive species researchgate.net.

N-Bromoamides and N-bromosulfonamides are important classes of organic N-bromamines.

N-Bromoamides : These can be prepared by the N-bromination of amides. While the Hofmann degradation involves N-bromination of primary amides with bromine and a base, isolating the N-bromoamides can be challenging due to their rapid subsequent reaction to form amines under alkaline conditions rsc.orglibretexts.org. However, specialized techniques have been developed for their preparation. For example, aliphatic and aromatic amides can be N-brominated in good yields using benzyltrimethylammonium (B79724) tribromide (BTMA-Br₃) and sodium hydroxide in ice-cold aqueous solution rsc.org. Another method involves the reaction of imides and amides with sodium bromate and hydrobromic acid (or sodium bromide) in the presence of sulfuric acid under mild conditions oup.com. N-bromosuccinimide (NBS) is also a common reagent for N-bromination of amides google.comgoogle.com.

N-Bromosulfonamides : These compounds are synthesized via the direct bromination of sulfonamides mdpi.comresearchgate.net. N-bromosulfonamides are versatile reagents in organic synthesis, demonstrating high reactivity in bromination reactions and in the construction of C-N bonds researchgate.net. They can be effectively used in combination with potassium thiocyanate (B1210189) in methanol (B129727) or acetic acid as solvents for reactions such as the preparation of aryl thiocyanates mdpi.com. N-bromo-N-sodio-p-toluenesulfonamide (this compound-T) is an example of an N-bromosulfonamide used in synthesis dntb.gov.ua.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to minimize environmental impact and enhance the sustainability of chemical processes. In the context of this compound synthesis and general bromination reactions, this involves moving away from hazardous reagents and optimizing reaction conditions.

Traditional bromination methods often rely on corrosive molecular bromine (Br₂), a toxic substance that presents significant challenges in terms of handling and disposal, particularly in large-scale industrial applications. Green chemistry approaches seek to circumvent these issues by employing safer and more environmentally benign alternatives.

One such green approach involves replacing molecular bromine with alternative brominating agents. A combination of ceric ammonium nitrate (B79036) (CAN) and potassium bromide (KBr) in an ethanolic-aqueous medium has been demonstrated as a greener alternative for bromination. This method offers advantages such as improved water solubility, reduced cost, and enhanced eco-friendliness.

Another sustainable strategy utilizes a mixture of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) for the in situ oxidation of bromide (Br⁻) to molecular bromine. This approach is considered atom-efficient, with water being the primary byproduct, thereby avoiding the direct handling of liquid bromine.

Furthermore, the adoption of solvent-free reaction conditions represents a significant step towards greener synthesis. By eliminating the need for organic solvents, waste generation is reduced, and energy consumption associated with solvent recovery is minimized. Such solvent-free procedures, sometimes facilitated by methods like hot water baths, can achieve desired products with good yields and shorter reaction times, aligning with green chemistry principles of waste prevention and the use of less hazardous synthesis routes.

Reaction Kinetics and Mechanistic Investigations of Bromamines

Reactions of Bromamines with Other Chemical Species

Metal-Catalyzed Decomposition of Bromamines

The decomposition of bromamines can be significantly influenced by the presence of metal ions. Copper(II) (Cu(II)) has been shown to notably enhance the decomposition rate of bromamines. Specifically, copper hydroxide (B78521) (Cu(OH)₂) is identified as the most reactive copper species towards monobromamine (NH₂Br) and dithis compound (NHBr₂) asianpubs.orgacs.org.

In the absence of Cu(II), the self-decomposition of bromamines primarily yields nitrogen gas (N₂), with nitrous oxide (N₂O), nitrite (B80452) (NO₂⁻), and nitrate (B79036) (NO₃⁻) as minor byproducts. However, the presence of Cu(II) alters this product distribution, leading to a more significant production of NO₂⁻ and N₂O, while the levels of N₂ and NO₃⁻ are reduced asianpubs.orgacs.org. An increase in Cu(II) concentration from 1.0 to 5.0 mg/L further promotes N₂O production while simultaneously decreasing NO₂⁻ formation acs.org.

Kinetic studies at pH 7.5 have determined apparent second-order rate constants for these processes. The Cu(II)-catalyzed decomposition of bromamines exhibits a rate constant of 2.31 ± 0.01 M⁻¹s⁻¹, which is substantially higher than the self-decomposition rate constant of 0.36 ± 0.01 M⁻¹s⁻¹ asianpubs.orgacs.org. The pH also plays a role, with an increase in pH from 6.0 to 8.5 leading to a decrease in the self-decomposition rate of bromamines, but an increase in the rate of Cu(II)-catalyzed decomposition asianpubs.orgacs.org.

Table 1: Apparent Second-Order Rate Constants for this compound Decomposition at pH 7.5

| Reaction Type | Rate Constant (M⁻¹s⁻¹) |

| Cu(II)-Catalyzed Decomposition | 2.31 ± 0.01 |

| This compound Self-Decomposition | 0.36 ± 0.01 |

Reactions with Inorganic Anions (e.g., Cyanide Ion)

Bromamines, specifically monothis compound (NH₂Br) and dithis compound (NHBr₂), exhibit high reactivity with inorganic anions such as the cyanide ion (CN⁻). These reactions lead to the formation of cyanogen (B1215507) bromide (BrCN) researchgate.netnih.gov. The proposed reactions are:

NH₂Br + CN⁻ + H₂O → NH₃ + BrCN + OH⁻ researchgate.netnih.gov

NHBr₂ + CN⁻ + H₂O → NH₂Br + BrCN + OH⁻ researchgate.netnih.gov

The reaction rate constants for these processes are significantly higher than those for analogous reactions involving chloramine (B81541) species and CN⁻, being 10⁵ to 10⁶ times greater researchgate.netnih.gov. This indicates that bromamines are highly competitive in reacting with CN⁻, leading to the preferential formation of BrCN over cyanogen chloride (ClCN) in mixed systems researchgate.netnih.gov.

The reaction of monothis compound with cyanide is subject to general-acid catalysis. Third-order catalysis rate constants for various acidic species, including H⁺, H₂PO₄⁻, HPO₄²⁻, H₃BO₃, and NH₄⁺, have been determined and show a linear correlation with their corresponding acid dissociation constants, consistent with the Brønsted-Pedersen relationship. In contrast, the reaction of dithis compound with cyanide does not exhibit catalysis researchgate.netnih.gov.

Table 2: Reaction Rate Constants for Bromamines with Cyanide Ion

| Reactant | Reaction | Rate Constant (M⁻¹s⁻¹) | Catalysis |

| Monothis compound | NH₂Br + CN⁻ + H₂O → NH₃ + BrCN + OH⁻ | 2.63 x 10⁴ | General-acid catalyzed |

| Dithis compound | NHBr₂ + CN⁻ + H₂O → NH₂Br + BrCN + OH⁻ | 1.31 x 10⁸ | No catalysis |

Photochemical Reaction Mechanisms of Bromamines

Photochemical reactions play a significant role in the decomposition and transformation of bromamines, particularly under ultraviolet (UV) light exposure.

Photolytic Decomposition Pathways (e.g., this compound-B, this compound-T)

The photolytic decomposition of aqueous bromamines, such as this compound-B and dithis compound-B (DBB), has been investigated using UV light sources. Studies on aqueous this compound-B have identified the products of its photolysis researchgate.net. For dihaloamines like DBB, the primary products formed upon photolysis are the corresponding primary amine (RNH₂) and bromine nrc.gov.

The rate of photolysis for DBB has been observed to be approximately 2.2 times greater than that of dichloramine-B (DCB) in the concentration range of 0.0008 - 0.01 mol L⁻¹ nrc.gov. The disappearance rate of dihaloamines (RNX₂) during photolysis is directly proportional to the first power of the incident light intensity (I₀) and inversely proportional to the first-order concentration of the dihaloamine nrc.gov.

Influence of UV Light Sources and Wavelengths on Photoreactivity

The photoreactivity of bromamines is highly dependent on the characteristics of the UV light source and the specific wavelengths employed. UV light, particularly in the ultraviolet range (around 200-300 nanometers for bromine), can induce photodissociation, where bromine molecules (Br₂) absorb sufficient energy to break apart into highly reactive bromine radicals (Br•) acs.org.

While direct detailed data on the wavelength-dependent photolysis of specific bromamines (NH₂Br, NHBr₂, this compound-B, this compound-T) is less extensively detailed in the provided sources, general principles of UV photochemistry apply. For instance, low-pressure mercury vapor lamps, which typically emit UV light at 254 nm, are effective in promoting the decomposition of bromine species researchgate.netphta.orglookchem.com. The efficiency of UV light in degrading various compounds, including some bromine species, can be enhanced by shorter wavelengths, with lamps transmitting wavelengths below 200 nm being more effective than those transmitting only 254 nm researchgate.net. This is often due to the higher energy associated with shorter wavelengths, which can more effectively overcome bond energies and initiate photolytic pathways acs.org.

Computational and Theoretical Chemistry of Bromamines

Quantum Chemical Modeling for Thermochemistry and Equilibria

Quantum chemical modeling is instrumental in determining the thermochemical properties and equilibrium constants of bromamines, offering critical data for predicting their behavior in various phases.

High-quality benchmark gas-phase thermochemical data for bromamines, including total atomization energies, heats of formation at 0 K and 298 K, and Gibbs free energies of formation at 298 K, have been calculated using sophisticated computational protocols. These protocols, such as TA14, are adapted from established high-accuracy procedures like Weizmann-n and Feller–Peterson–Dixon (FPD), which are widely recognized as benchmarks for small molecules. nih.govwikipedia.org Gas phase geometries for halamines, including bromamines, are typically computed using high-level electronic structure methods like CCSD(T) or Density Functional Theory (DFT) methods such as B2PLYPD with large basis sets like aug-cc-pVQZ. wikipedia.org

For the aqueous phase, theoretical estimates of standard free energies of formation for bromamines are derived by combining the high-accuracy gas phase data with quantum chemical estimations of Henry's law constants. uni.lunih.gov The free energy of aqueous solvation (ΔGsolv) is a key thermodynamic quantity, defined as the energy required to transfer one mole of a chemical species from the gas phase to an aqueous solution at a hypothetically infinitely dilute 1 M concentration in both phases. wikipedia.orgwikidata.org To estimate ΔGsolv values for halamines, several methodological approaches are employed, including four implicit solvent models and cluster-continuum approaches. wikipedia.org The B2PLYPD method is often utilized for free energy of solvation computations. wikipedia.org

Experimentally determining the aqueous acid dissociation constants (pK_a values) for bromamines is challenging due to their high reactivity in water, making theoretical methods a valuable alternative. uni.lu Computational estimates of aqueous pK_a values are performed for the deprotonation of both neutral species and cationic conjugate acid ammonium (B1175870) species. uni.lu This often leverages linear free energy relationships (LFER) that exhibit a common correlation between experimental and theoretical pK_a values within a family of structurally related acids. wikipedia.orguni.lu

For instance, theoretical results indicate an aqueous pK_a value of 0.8 ± 1 for NH₃Br⁺, which is the protonated form of monobromamine. wikipedia.orguni.lunih.gov While specific pK_a values for the deprotonation of neutral dithis compound (NHBr₂) or trithis compound (NBr₃) are less commonly cited for direct deprotonation of the neutral species, studies on related halamines like NHCl₂ and NHBrCl report pK_a values of 11.8 ± 1 and 12.5 ± 1, respectively. wikipedia.orguni.lunih.gov

The SMD implicit solvent model, in conjunction with the M05/aug-cc-pVTZ model chemistry, has demonstrated good performance in pK_a predictions. wikipedia.org Additionally, the CBS-QB3 method has shown effectiveness for proton affinities used in pK_a predictions. wikipedia.org The accuracy of pK_a predictions can be further enhanced by including explicit single water molecules interacting with the solute, which accounts for specific hydrogen bonding and solute-solvent interactions. nih.gov

Table 1: Theoretically Estimated Aqueous Acid Dissociation Constants (pK_a) for Selected this compound-related Species

| Compound (Protonated Form) | pK_a Value (± 1) | Reference |

| NH₃Br⁺ | 0.8 | wikipedia.orguni.lunih.gov |

| NHBrCl | 12.5 | wikipedia.orguni.lunih.gov |

Quantum chemical computations are extensively used to determine gas phase bond dissociation energies (BDEs) and partial atomic charges of halamines, including bromamines. This analysis is crucial for gaining a deeper understanding of their intrinsic reactivities. nih.govscience-softcon.de Studies have revealed that halamine molecules are largely, and in some instances entirely, bound by electron correlation forces. This characteristic is believed to contribute significantly to their high reactivity as electrophilic oxidants. wikipedia.org Electronic structure analysis, which aims to elucidate the distribution and arrangement of electrons within a molecule, directly dictates its chemical properties, stability, and reactivity. nih.goveasychem.org

Determination of Acid Dissociation Constants (pK_a Values)

Theoretical Studies of Reaction Mechanisms

Theoretical studies play a vital role in unraveling the complex reaction mechanisms involving bromamines, especially in aqueous environments where experimental elucidation can be difficult.

Quantum chemical models offer an alternative and powerful approach for determining the aqueous equilibria and reaction pathways of halamines. wikipedia.org Computational chemistry, particularly Density Functional Theory (DFT), is pivotal in predicting reaction pathways by calculating the potential energy surfaces (PES) that describe the energy changes during a reaction, including reactants, intermediates, and transition states. This allows for the identification of the most favorable reaction pathways and the energy barriers associated with each step.

Specific computational approaches frequently employed include the M05 density functional theory model chemistry for geometry optimization and vibrational frequency analysis. Energy single-point calculations are often performed with more computationally expensive functionals like B2PLYPD on gas phase M05 geometries, utilizing basis sets such as the Dunning aug-cc-pVTZ. These particular functionals (M05 and B2PLYPD) are chosen for their demonstrated ability to accurately handle potentially challenging electronic structures found in ozone, halogen oxides, and nitroso compounds, which often exhibit moderate-to-high multireference character. Beyond static energy calculations, ab initio molecular dynamics (AIMD) simulations can also be employed to obtain free-energy profiles for reaction pathways, although these methods are generally more computationally intensive.

Accurate modeling of reactions involving bromamines in the aqueous phase necessitates a precise accounting for solvation effects. wikipedia.org Implicit solvent models are widely used for this purpose, representing the solvent as a continuous dielectric medium rather than explicitly modeling individual solvent molecules. This approach significantly reduces computational cost while still capturing the bulk electrostatic effects of the solvent. Common implicit solvent models include the Universal Solvation Model based on Solute Electron Density (SMD), the Polarizable Continuum Model (PCM), the Conductor-like Polarizable Continuum Model (CPCM), and the Conductor-like Screening Model (COSMO). wikipedia.orguni.lu

The SMD model, for instance, is a universal continuum solvation model applicable to both charged and uncharged solutes in various solvents. It partitions the solvation free energy into two primary components: a bulk-electrostatic contribution derived from a self-consistent reaction field (SCRF) treatment, and a non-polar contribution associated with cavitation, dispersion, and solvent structure.

For systems where specific solute-solvent interactions, such as hydrogen bonding, are critical, cluster-continuum approaches are often employed. These methods combine an explicitly modeled water molecule or a small cluster of water molecules with an implicit solvent model, providing a more detailed description of the local solvation environment while still accounting for long-range polarization effects. wikipedia.orgnih.gov In aqueous phase calculations, the aqueous Gibbs free energy (ΔGaq) is typically computed by summing the gas phase free energy (ΔGgas) and the aqueous solvation free energy (ΔGsolv), following the thermodynamic cycle: ΔGaq = ΔGgas + ΔGsolv. wikidata.org

Analytical Methodologies for Bromamine Quantification and Speciation in Research Contexts

Spectrophotometric Techniques for Bromamine Analysis

Spectrophotometric techniques offer a straightforward approach for the quantification of bromine species, often relying on colorimetric reactions. While direct spectrophotometric methods for specific bromamines like NH₂Br are less common due to their transient nature and potential for overlapping signals, these techniques are widely applied for related bromine compounds like bromide and total bromine, which can be indicative of this compound presence or formation.

One established method for bromide quantification involves its oxidation and subsequent reaction with phenol (B47542) red. In the presence of chloramine-T and buffered to a pH of 4.5 to 4.7, bromide ions are oxidized, leading to the bromination of phenol red. This reaction produces a colored compound, typically ranging from reddish to violet, whose absorbance can be measured at 590 nm to determine bromide concentration. s4science.at Another spectrophotometric method for bromine determination utilizes tris(2-carboxyethyl)phosphine (B1197953) (TCEP), where TCEP is oxidized by bromine, and the concentration of residual TCEP is then measured. acs.org Similarly, a method for determining bromine content involves oxidation with potassium permanganate (B83412) (KMnO₄) in a sulfuric acid (H₂SO₄) medium, with absorbance measured after extraction with carbon tetrachloride (CCl₄) at 482 nm. macylab.com For bromide determination, a kinetic-spectrophotometric method has been developed based on the catalytic effect of bromide on the oxidation of methylene (B1212753) blue with hydrogen peroxide, monitoring the decrease in methylene blue absorbance at 746 nm. core.ac.ukrsc.org Spectrophotometry has also been employed for bromine determination in workplace air, using methyl orange solution as an absorbent. nih.gov

Despite their simplicity, spectrophotometric methods can face limitations and interferences. For instance, the chloramine-T-phenol red method for bromide can be affected by organic compounds, chloride, and ammonia (B1221849), which may lead to positive or negative interferences. uci.edu While some spectrophotometric procedures for bromate (B103136) are designed to be free from interferences like chloride, chlorate, and sulfate (B86663), cationic interferences from heavy metals can still occur. rsc.org

Mass Spectrometry Approaches

Mass spectrometry (MS) techniques provide high sensitivity and specificity for the analysis of bromamines, particularly when coupled with appropriate sample introduction or separation methods.

Membrane Introduction Mass Spectrometry (MIMS) MIMS is a powerful online analytical technique particularly well-suited for the direct and real-time analysis of volatile and semi-volatile compounds, including bromamines, in complex matrices like water. researchgate.net A MIMS method has been specifically developed to differentiate and quantify various brominated amines, including monothis compound (NH₂Br), dithis compound (NHBr₂), and bromochloramine (NHBrCl). researchgate.netnih.gov This technique relies on the selective permeation of analytes through a semi-permeable membrane, which separates them from the bulk water matrix, followed by identification and quantification based on their mass-to-charge ratios (m/z). researchgate.net For example, specific m/z values (e.g., 97 for NH₂Br, 175 for NHBr₂, and 131 for NHBrCl) are monitored. researchgate.netnih.gov MIMS minimizes sample handling and can effectively track dynamic changes in trace analyte concentrations. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a widely used analytical technique for separating and identifying volatile and semi-volatile organic compounds in complex mixtures. thermofisher.com It is a robust tool for environmental analysis, capable of quantifying contaminants like brominated flame retardants. thermofisher.comnih.gov In GC-MS, analytes are first separated by gas chromatography based on their volatility and interaction with the stationary phase, and then identified and quantified by the mass spectrometer. scioninstruments.com While not explicitly focused on simple inorganic bromamines (NHxBr), GC-MS is crucial for the analysis of more complex brominated organic compounds. Compound-specific isotope analysis (CSIA) for bromine isotopes can also be performed using GC-MS, which is valuable for investigating degradation pathways and source apportionment of halogenated organic pollutants. nih.gov

Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) FT-ICR MS is a high-resolution mass spectrometry technique known for its exceptional mass accuracy (in parts per billion, ppb) and resolving power. mdpi.comwikipedia.org This makes it particularly advantageous for analyzing complex mixtures and differentiating between isobaric and isomeric species. mdpi.com While challenges exist, such as the decomposition of related halamines like monochloramine during MIMS-based FT-ICR MS analysis, the high resolution of FT-ICR MS can help overcome isobaric interferences and provide unequivocal determination of compounds. nih.gov Its ability to perform isotopic fine structure analysis also makes it valuable for detailed molecular characterization. mdpi.com

Chromatographic Separations for this compound Species

Chromatographic techniques are essential for separating different this compound species and other bromine-containing compounds in complex samples, especially when spectrophotometric methods might suffer from overlapping signals. researchgate.net

Ion Chromatography (IC) Ion chromatography is a primary method for the speciation of inorganic bromine compounds, such as bromide (Br⁻) and bromate (BrO₃⁻). researchgate.nets4science.atbrjac.com.br When hyphenated with Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS), it provides a powerful tool for both separation and sensitive detection. researchgate.nets4science.atbrjac.com.brthermofisher.com IC-ICP-MS allows for the baseline resolution of various bromine species, even in the presence of other brominated compounds and complex sample matrices. brjac.com.br For instance, methods have been developed for the rapid separation and measurement of bromide and bromate in drinking water, with separation times often less than three minutes. s4science.at This hyphenated technique can also identify other bromine-containing species, such as bromoacetic acid and dibromoacetic acid, formed as byproducts in ozonated drinking water. thermofisher.com

Liquid Chromatography (LC) Liquid chromatography, including techniques like High-Performance Liquid Chromatography (HPLC) and Size Exclusion Chromatography (SEC), is also employed for the speciation of bromine compounds. LC-ICP-MS has been used to explore bromine bioforms in human serum, identifying different bromine species. researchgate.net Reversed-phase chromatography coupled with electrospray ionization high-resolution mass spectrometry (ESI HRMS) offers reliable detection and identification of analytes in complex matrices, while ICP-MS detection with ⁷⁹Br signal helps exclude matrix effects. researchgate.net

Isotopic Analysis for Mechanistic and Environmental Studies

Isotopic analysis provides invaluable insights into the formation mechanisms, transformation pathways, and environmental fate of bromamines and other bromine-containing compounds.

¹⁵N-labeled Bromamines The use of stable isotopes, such as ¹⁵N, is a powerful approach for mechanistic studies, particularly for nitrogen-containing compounds like bromamines. By incorporating ¹⁵N-labeled precursors, researchers can track the nitrogen atom through reaction pathways, aiding in the elucidation of formation and decomposition mechanisms. Stable isotope labeling with ¹⁵N and subsequent comparative metabolomics can be used to match biosynthetic gene clusters to nitrogen-containing secondary metabolites in biological systems, a principle applicable to understanding this compound formation in complex environments. nih.gov Isotope Ratio Mass Spectrometry (IRMS) is the common technique for ¹⁵N stable isotope analysis. measurlabs.com

Bromine Isotope Compositions Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br. wikipedia.org Analyzing their natural abundance ratios (bromine isotope compositions) can serve as a powerful tool for understanding the biogeochemical cycle of both organic and inorganic bromine compounds in the environment. researchgate.net Due to the relatively small mass difference between ⁷⁹Br and ⁸¹Br, isotopic fractionation occurring during biotic and abiotic processes is typically in the range of several permille, necessitating highly precise analytical techniques. researchgate.net Multi-collector inductively coupled plasma mass spectrometry (MC-ICPMS) is a technique used for the precise determination of bromine isotope ratios in inorganic bromides and individual organic compounds. researchgate.net Dual carbon-bromine isotope analysis can be applied to investigate abiotic transformations of brominated compounds. acs.org Stable carbon and bromine isotopic compositions (δ¹³C and δ⁸¹Br) have also been used for source identification of polybrominated diphenyl ethers (PBDEs) in the environment. nih.gov Measurements of stable bromine isotopes (δ⁸¹Br) in methyl bromide released from plant matter have provided insights into atmospheric bromine budgets. diva-portal.org

Limitations and Interferences in Analytical Methods

Despite the advancements in analytical techniques, several limitations and interferences can impact the accurate quantification and speciation of bromamines and related bromine compounds.

Spectrophotometric Techniques: As noted, the chloramine-T-phenol red method for bromide can experience significant chemical interferences from organic compounds, chloride, and ammonia. uci.edu Chloride can lead to a positive interference by forming chlorophenol blue, while ammonia can cause a serious negative interference. uci.edu The extent of interference depends on the relative reaction rates of these species. uci.edu Some spectrophotometric methods are designed to be free of interferences from common anions like chloride, chlorate, and sulfate, but may still be susceptible to cationic interferences from heavy metals, which often require pre-treatment steps like passage through a strong cationic resin. rsc.org

Mass Spectrometry Approaches: In ICP-MS, the analysis of bromine can be technically challenging because its two main isotopes (⁷⁹Br and ⁸¹Br) are susceptible to significant interferences from argon dimers (e.g., ⁴⁰Ar⁴⁰Ar⁺ at m/z 80) and other polyatomic ions (e.g., KCl on m/z 79), leading to poorer detection and quantification limits. inorganicventures.comthermofisher.com Halogens, including bromine, generally ionize poorly in argon plasma, further contributing to lower sensitivity. thermofisher.com These interferences are particularly prevalent in the low mass range. thermofisher.com Triple quadrupole ICP-MS systems can help mitigate these issues by allowing for more selective reaction modes. thermofisher.com

For Membrane Introduction Mass Spectrometry (MIMS), while highly selective, isobaric interferences can still affect both selectivity and sensitivity. nih.gov Specifically, fragments from other halamines like dichloramine (NHCl₂) and dithis compound (NHBr₂) can interfere with the quantification of monothis compound (NH₂Br) via protonation reactions on hot metal surfaces within the mass spectrometer. researchgate.netnih.gov If bromochloramine (NHBrCl) is present, it can make accurate quantification of NH₂Br and NH₂Cl difficult due to indistinguishable fragment interferences. researchgate.netnih.gov Furthermore, studies have shown that even with MIMS, some halamines like monochloramine can decompose within the device or due to surface-catalyzed reactions on source walls, potentially affecting the accuracy of real-time analysis. nih.gov

Chromatographic Separations: While chromatographic methods like ion chromatography (IC) are effective for separating bromine species, potential interferences can still arise. For example, the bromate (BrO₃⁻) peak in IC may overlap with peaks from chloride or iodate. osha.gov In ion-specific electrode (ISE) analysis, interferences from chloride, iodide, cyanide, or ammonia can hamper bromide determination. osha.gov However, advanced IC-ICP-MS systems often employ techniques like kinetic energy discrimination (KED) to effectively remove polyatomic interferences on bromine isotopes, ensuring more precise and accurate results. brjac.com.brthermofisher.com

Data Tables

Table 1: Common Spectrophotometric Methods for Bromine Species Analysis

| Method Principle | Analyte | Wavelength (nm) | Key Reagents | Interferences Noted | Citation |

| Phenol Red Colorimetric | Bromide | 590 | Chloramine-T, Phenol Red, Acetate Buffer | Organic compounds, Chloride, Ammonia | s4science.atuci.edu |

| TCEP Oxidation | Bromine | Not specified (residual TCEP measurement) | Tris(2-carboxyethyl)phosphine (TCEP), 5,5'-dithiobis(2-nitrobenzoic acid) | Not explicitly detailed for bromine | acs.orgresearchgate.net |

| KMnO₄ Oxidation | Bromine | 482 | KMnO₄, H₂SO₄, CCl₄ | Not explicitly detailed for bromamines | macylab.com |

| Methylene Blue Decolorization | Bromide | 746 | Methylene Blue, H₂O₂, Bromate (catalyst) | Chloride (can enhance sensitivity) | core.ac.ukrsc.org |

| Methyl Orange Absorption | Bromine (in air) | Not specified | Methyl Orange Solution | Not explicitly detailed | nih.gov |

Table 2: Mass Spectrometry Approaches for this compound and Related Bromine Species Analysis

| Technique | Analyte Type | Key Features | Specific Bromamines Mentioned | Common Interferences/Limitations | Citation |

| MIMS | Volatile/Semi-volatile Bromamines | Direct, real-time, minimal sample handling, matrix rejection | NH₂Br, NHBr₂, NHBrCl | Isobaric interferences, fragment interferences (e.g., NHCl₂/NHBr₂ on NH₂Br), decomposition | researchgate.netresearchgate.netnih.govnih.gov |

| GC-MS | Volatile/Semi-volatile Brominated Organics | Separation of complex mixtures, quantification, identification | Brominated flame retardants, methyl bromide | Requires volatility, potential for isotope fractionation on columns | thermofisher.comnih.govnih.govdiva-portal.org |

| FT-ICR MS | Complex mixtures, high resolution | Exceptionally high resolution, mass accuracy (ppb), isotopic fine structure analysis | (Potential for halamines, e.g., monochloramine) | High cost, long acquisition times, potential decomposition of analytes | mdpi.comwikipedia.orgnih.govuga.eduyoutube.com |

| IC-ICP-MS | Ionic Bromine Species | Speciation of ions, sensitive detection, robust | Br⁻, BrO₃⁻, bromoacetic acid, dibromoacetic acid | Polyatomic and isobaric interferences (mitigated by KED), peak overlap | researchgate.nets4science.atbrjac.com.brthermofisher.comthermofisher.com |

Table 3: Isotopic Analysis Techniques for Bromine Compounds

| Isotope | Technique | Application | Key Insights | Citation |

| ¹⁵N | IRMS (Isotope Ratio Mass Spectrometry) | Mechanistic studies of N-containing bromamines, tracking N pathways | Elucidating formation/decomposition mechanisms | nih.govmeasurlabs.comlabinsights.nl |

| ⁷⁹Br, ⁸¹Br | MC-ICPMS (Multi-Collector ICP-MS) | Biogeochemical cycle, source identification, abiotic transformations | Understanding environmental fate, source apportionment | wikipedia.orgresearchgate.netacs.orgnih.govdiva-portal.org |

| ⁷⁹Br, ⁸¹Br (CSIA) | GC-MS | Degradation pathways, source apportionment of halogenated organic pollutants | Investigating environmental processes | nih.gov |

Environmental Chemistry and Transformation of Bromamines

Formation and Speciation in Water Treatment Processes

Bromamines, including monobromamine (NH₂Br), dithis compound (NHBr₂), and trithis compound (NBr₃), are formed when bromine reacts with ammonia (B1221849) in aqueous environments who.int. This reaction is notably more rapid than the equivalent reactions involving chlorine service.gov.uk. The primary precursor for this compound formation is hypobromous acid (HOBr), which is generated when elemental bromine (Br₂) hydrolyzes rapidly in water watertechonline.comiccontrols.combsef.com. Hypobromous acid, the main active bromine species, then reacts with ammonia and other nitrogen-containing compounds, including chloramines, to yield various this compound species researchgate.net.

The specific this compound species present in water is highly dependent on environmental factors such as pH and the molar ratio of nitrogen to bromine (N/Br ratio) researchgate.net. Under typical drinking water conditions, characterized by a pH range of 6 to 8.5, bromide concentrations between approximately 10 and 2000 µg/L, and ammonia levels from 0 to 15 mg/L, monothis compound (NH₂Br) and dithis compound (NHBr₂) are the predominant species researchgate.net. Trithis compound (NBr₃) is generally not formed under these conditions researchgate.net. Bromamines are readily interconvertible, with their speciation shifting in response to changes in pH service.gov.uk.

Degradation Pathways and Byproduct Formation

Bromamines undergo various degradation pathways, leading to the formation of nitrogenous products and contributing to the generation of disinfection byproducts.

Nitrogenous Degradation Products (e.g., N₂, N₂O, NO₂⁻, NO₃⁻)

The self-decomposition of bromamines in aqueous solutions primarily results in the formation of nitrogen gas (N₂) as the major product researchgate.netnih.gov. In addition to N₂, minor nitrogenous degradation products include nitrous oxide (N₂O), nitrite (B80452) (NO₂⁻), and nitrate (B79036) (NO₃⁻) researchgate.netnih.gov.

The presence of transition metals, such as copper(II) (Cu(II)), significantly influences the degradation pathways and product distribution of bromamines. When Cu(II) is present, the formation of nitrite (NO₂⁻) and nitrous oxide (N₂O) becomes more prominent, while the production of nitrogen gas (N₂) and nitrate (NO₃⁻) decreases researchgate.netnih.gov. Studies have shown that increasing the concentration of Cu(II) from 1.0 to 5.0 mg/L leads to an increase in N₂O production and a corresponding decrease in NO₂⁻ formation researchgate.netnih.gov. The rate of this compound self-decomposition decreases as the pH increases from 6.0 to 8.5, whereas the rate of Cu(II)-catalyzed decomposition of bromamines increases within this pH range researchgate.netnih.gov. Specifically, copper(II) hydroxide (B78521) (Cu(OH)₂) has been identified as the most reactive copper species towards monothis compound (NH₂Br) and dithis compound (NHBr₂) researchgate.netnih.gov. Bromamines generally decompose rapidly to nitrogen gas and bromide, exhibiting a decay rate approximately five times faster than that of chloramines researchgate.net.

Table 1: Influence of Cu(II) on this compound Degradation Products

| Condition | Major Nitrogenous Product | Minor Nitrogenous Products | Effect of Increasing Cu(II) (1-5 mg/L) |

| Self-decomposition (no Cu(II)) | Nitrogen gas (N₂) researchgate.netnih.gov | Nitrous oxide (N₂O), Nitrite (NO₂⁻), Nitrate (NO₃⁻) researchgate.netnih.gov | N/A |

| With Cu(II) presence | Nitrite (NO₂⁻), Nitrous oxide (N₂O) researchgate.netnih.gov | Nitrogen gas (N₂), Nitrate (NO₃⁻) researchgate.netnih.gov | Increased N₂O production, Decreased NO₂⁻ formation researchgate.netnih.gov |

Role in Disinfection Byproduct (DBP) Formation Pathways (e.g., Cyanogen (B1215507) Bromide (CNBr), N-Nitrosodimethylamine (NDMA))

Bromine's reactivity with organic matter in water can lead to the formation of various brominated disinfection by-products (DBPs) watertechonline.comnih.govnih.gov. These brominated DBPs are often considered more biologically active than their chlorinated counterparts watertechonline.com.

A significant DBP associated with this compound chemistry is cyanogen bromide (CNBr) wikipedia.orgfishersci.at. The presence of elevated bromide levels in water treatment processes, particularly when reacting with oxidants, can generate a range of brominated DBPs nih.govnih.gov. Furthermore, inorganic DBPs such as bromate (B103136) (BrO₃⁻) and hypobromous acid (HOBr) readily form during the ozonation of water naturally rich in bromide nih.gov. Bromate is of particular concern due to its classification as a possible human carcinogen nih.gov. Beyond brominated compounds, elevated bromide concentrations can also contribute to the enhanced formation of non-brominated organic DBPs, including N-nitrosodimethylamine (NDMA), which can arise from ozonation and other water treatment methods nih.gov.

Environmental Fate Processes and Persistence Studies

The environmental fate of bromamines is characterized by their inherent instability and high reactivity in aquatic environments.

Abiotic Transformation Processes (e.g., Photochemical Degradation)

Bromamines are less persistent than chloramines in aquatic systems service.gov.uk. The rapid decay of bromine oxidants, including bromamines, is observed to be two to five times faster than that of chlorine oxidants in both freshwater and saltwater researchgate.net. Hypobromous acid (HOBr), a precursor and product in this compound chemistry, is known to be unstable and reacts quickly iccontrols.com. While direct photochemical degradation data for bromamines themselves are not explicitly detailed in the provided literature, the general instability and rapid reactivity of these compounds suggest they are susceptible to various abiotic transformation processes in the environment.

Chemical Reactivity in Aquatic Environments

The chemical reactivity of bromamines in aquatic environments is high. Bromine reacts rapidly with ammonia to form monothis compound, dithis compound, and trithis compound, with these reactions occurring significantly faster (potentially by a factor of ten) than the equivalent reactions involving chlorine service.gov.uk. Unlike the relatively stable chloramines, bromamines are readily interconvertible through pH changes and undergo rapid decomposition reactions service.gov.uk. This high reactivity leads to their swift breakdown into nitrogen gas and bromide researchgate.net.

Applications of Bromamines in Advanced Organic Synthesis and Catalysis

Bromamines as Reagents in Organic Transformations

Bromamines serve as effective reagents in a diverse array of organic transformations, facilitating the formation of complex molecular structures. Their ability to deliver bromine and/or nitrogen functionalities makes them indispensable tools in synthetic chemistry.

Aminobromination Reactions

Aminobromination reactions, which involve the simultaneous introduction of an amino group and a bromine atom across a carbon-carbon double bond, are crucial for synthesizing vicinal bromoamines. These intermediates are valuable precursors to a wide range of pharmacologically active compounds. researchgate.net Bromamine-T has emerged as an efficient source of both nitrogen and bromine for the aminobromination of electron-deficient olefins. researchgate.netmdpi.com This metal-free protocol, often promoted by (diacetoxyiodo)benzene, proceeds with high efficiency and delivers vicinal bromamines with excellent stereoselectivities. researchgate.netmdpi.com

Another prominent this compound utilized in aminobromination is N-Bromoacetamide (NBA). A highly efficient and regiospecific method has been developed for the aminobromination of various beta-nitrostyrene derivatives using NBA as the combined nitrogen and bromine source. This reaction is effectively catalyzed by potassium phosphate (B84403) (K3PO4) and yields bromoamines in good to excellent yields (78–99%) under mild conditions, typically in dichloromethane (B109758) at room temperature without the need for inert gas protection. researchgate.net Furthermore, combinations of N-bromosuccinimide (NBS) with nitrogen sources like TsNH2 have also been employed in aminobromination reactions, demonstrating their utility in constructing vicinal bromoamine functionalities.

Table 1: Examples of Aminobromination Reactions with Bromamines

| This compound Reagent | Substrate Type | Promoter/Catalyst | Yield (%) | Stereoselectivity (ee/dr) | Citation |

| This compound-T | Electron-deficient olefins | (Diacetoxyiodo)benzene | High | Excellent | researchgate.netmdpi.com |

| N-Bromoacetamide | Beta-nitrostyrene derivatives | K3PO4 | 78-99 | Regiospecific | researchgate.net |

| TsNH2-NBS | Electron-deficient olefins | (Diacetoxyiodo)benzene | 53-94 | Good to excellent |

Electrophilic Bromination Reactions

Bromamines are also widely employed as electrophilic brominating agents in organic synthesis. N-Bromosuccinimide (NBS) is a particularly versatile reagent for various bromination reactions, including radical substitution, electrophilic addition, and electrophilic substitution. NBS serves as a convenient source of bromine radicals (Br•) and can effectively brominate alkenes, allylic and benzylic compounds, carbonyl derivatives (e.g., enolates, enol ethers, enol acetates), and electron-rich aromatic compounds such as phenols, anilines, and various aromatic heterocycles. The reaction of enolates, enol ethers, or enol acetates with NBS is often preferred for α-bromination due to high yields and minimal side-products. N-Bromophthalimide (NBP) is another suitable brominating agent used in organic transformations.

This compound-Derived Catalysts

Beyond their direct use as reagents, certain this compound derivatives or bromine-containing compounds are integral to catalytic cycles, particularly in asymmetric catalysis and the development of recoverable catalytic systems.

N-Bromoamides and N-Tribromides as Catalytic Species

Regarding N-tribromides, the direct catalytic application of simple N-tribromides (e.g., NBr3) as standalone catalytic species in organic synthesis is not extensively documented in the current literature. However, the broader class of "organic tribromides," which includes compounds like benzyltriphenylphosphonium (B107652) tribromide (BTPTB), are known to act as efficient catalysts, as well as oxidizing and brominating agents in organic synthesis. These are typically phosphonium-based tribromides rather than N-tribromides.

Chiral Bromonium Salts in Asymmetric Catalysis

Chiral bromonium salts, which represent hypervalent bromine(III) species, have emerged as significant catalysts in asymmetric synthesis. These compounds are designed to act as bifunctional catalysts, leveraging both hydrogen and halogen bonding interactions. Their unique properties enable highly enantioselective Lewis acid halogen bonding catalysis, leading to products with impressive enantiomeric excesses, often exceeding 90% (e.g., up to 96% ee).

Research has demonstrated the efficacy of chiral bromonium salts in various asymmetric transformations. For instance, novel bromonium salt catalysts featuring an N-nitrosamine moiety have been successfully applied in the Mannich reaction of isatin-derived ketimines with malonic esters, affording the desired products in high yields with up to 80% ee. Binaphthyl-based chiral halonium salts, including bromonium salts, have also proven effective in asymmetric reactions such as vinylogous Mannich reactions of cyanomethyl coumarins with imines and 1,2-addition reactions of thiols to ketimines, achieving high to excellent enantioselectivities. The strength of the halogen bond formed by these catalysts is a key factor influencing their asymmetric induction abilities.

Table 2: Performance of Chiral Bromonium Salts in Asymmetric Catalysis

| Reaction Type | Catalyst Type | Enantiomeric Excess (ee) | Diastereoselectivity (dr) | Citation |

| Mannich reaction | Chiral bromonium salt (N-nitrosamine moiety) | Up to 80% | Not specified | |

| Vinylogous Mannich reaction | Chiral binaphthyl-based bromonium salt | High to excellent | High to excellent | |

| 1,2-addition of thiols | Chiral binaphthyl-based bromonium salt | High to excellent | High to excellent | |

| Asymmetric Mannich reaction | Bromonium salt 9a | 77% | Almost no |

Recoverable Bromine-Containing Nanocatalysts

The development of recoverable bromine-containing nanocatalysts represents a significant advancement in sustainable organic synthesis. These catalysts offer the advantage of easy separation from the reaction mixture using an external magnet, eliminating the need for tedious filtration or centrifugation steps. This characteristic makes them highly attractive for industrial applications and green chemistry initiatives.

Heterogeneous Catalysis for Bromine-Mediated Processes

Heterogeneous catalysis involves catalysts that exist in a different phase from the reactants, typically a solid catalyst interacting with liquid or gas-phase reactants wikipedia.org. This approach offers significant advantages in terms of catalyst separation and recycling, aligning with principles of sustainable chemistry. However, direct documented applications of monothis compound (NH₂Br) as a heterogeneous catalyst in advanced organic synthesis are scarce.

The inherent instability of NH₂Br, particularly its tendency to disproportionate in aqueous solutions, presents a significant challenge for its stable immobilization onto a solid support, which is a prerequisite for heterogeneous catalysis researchgate.net. The decomposition kinetics of bromamines, including NH₂Br, have been studied in detail, revealing complex reaction schemes involving reversible disproportionation into dithis compound (NHBr₂) and ammonia (B1221849), followed by irreversible decomposition into products researchgate.net. Such reactivity makes it difficult to maintain NH₂Br's integrity and catalytic activity on a solid surface under typical reaction conditions required for organic transformations.

In contrast, other N-bromo compounds, which are often referred to as "solid bromine carriers," have been extensively explored for their catalytic and stoichiometric roles in various bromine-mediated processes sci-hub.se. These compounds, such as N-bromosuccinimide (NBS), are more stable and can be readily handled and incorporated into heterogeneous catalytic systems, for instance, by grafting onto polymeric supports or inorganic matrices. The literature extensively covers the use of these more stable N-bromo compounds in reactions like bromination, cohalogenation, oxidation, and cyclization, often under heterogeneous conditions sci-hub.se. The absence of similar detailed research findings for NH₂Br in heterogeneous catalysis for organic synthesis suggests that its direct utility in this domain is currently limited due to its intrinsic chemical properties.

Integration of Green Chemistry Principles in this compound Applications

The integration of green chemistry principles aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, minimize waste, and promote energy efficiency and the use of renewable feedstocks researchgate.netchemmethod.comopcw.orgchemmethod.com. While the concept of "this compound applications" in a green chemistry context might broadly refer to N-bromo compounds, focusing solely on NH₂Br presents specific considerations.

In the context of water treatment, the formation of bromamines, including NH₂Br, is an environmental concern due to their role as disinfection byproducts mit.eduresearchgate.net. However, this is a consequence of disinfection processes rather than a deliberate application of NH₂Br in a synthetic route designed with green chemistry in mind.

For advanced organic synthesis, the direct use of NH₂Br as a reagent or catalyst faces challenges in adhering to green chemistry principles, primarily due to its instability and the potential for side reactions. Green chemistry principles advocate for atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, and the use of safer solvents and auxiliary substances bridgew.eduresearchgate.net. The instability of NH₂Br implies that its generation and use might require specific conditions or lead to byproducts, potentially reducing atom economy and increasing waste.

However, if NH₂Br could be generated in situ from benign precursors and utilized efficiently, it might align with some green chemistry tenets, such as minimizing the transport and storage of hazardous reagents. The use of water as a solvent, where bromamines are typically formed and studied, is a key green chemistry principle researchgate.netchemmethod.com. Research in this area would need to overcome the challenges of controlling NH₂Br's reactivity and selectivity to make it a viable and "green" reagent for synthetic transformations. Currently, efforts to apply green chemistry principles to bromination reactions in organic synthesis often focus on developing safer alternatives to molecular bromine or improving the efficiency of existing N-bromo reagents like NBS, by optimizing reaction conditions, using greener solvents, or developing more atom-economical routes bridgew.edu.

Q & A

Q. Advanced

- Brønsted theory reduces parameterization by linking catalysis rates to buffer acidity/basicity.

- Fictive product tracking computationally isolates individual reaction pathways without physical separation.

- Sensitivity analysis identifies dominant reactions under varying conditions (e.g., high vs. low NH₃) .

How do bromide ions increase complexity in chloramine chemistry?

Basic

Bromide introduces this compound (NH₂Br, NHBr₂) and bromochloramine formation, expanding reaction networks. This complicates parameter estimation due to competing parallel/series pathways and pH-dependent catalysis .

What strategies minimize overparameterization in this compound kinetic models?

Q. Advanced

- Constraint-based fitting : Use Brønsted relationships to derive catalysis terms instead of fitting all constants.

- Condition-specific simplification : For drinking water, a minimal model (3 reactions, 8 constants) suffices by excluding negligible pathways .

What analytical techniques track this compound species during decomposition?

Q. Basic

- Stopped-flow spectrophotometry monitors real-time absorbance changes at 240–300 nm.

- Buffer-controlled experiments isolate catalysis effects (e.g., HPO₄²⁻ for NHBr₂ decomposition) .

How does microscopic reversibility improve reversible reaction modeling?

Advanced

The principle enforces consistency between forward/backward reaction rates, avoiding thermodynamically implausible models. For NH₂Br ⇌ NHBr₂ + NH₃, it links acid/base catalysis terms, reducing free parameters .

What role do buffer systems play in this compound decomposition studies?

Basic

Buffers (phosphate/carbonate) act as general acid/base catalysts . For example:

- H₂PO₄⁻ catalyzes NH₂Br disproportionation.

- CO₃²⁻ accelerates NHBr₂ decomposition.

Buffer concentration (5–40 mM) modulates reaction rates .

How does fictive product tracking elucidate parallel reaction significance?

Advanced

This computational method quantifies contributions of parallel reactions (e.g., NHBr₂ decomposition pathways) by tracking hypothetical products. It identifies dominant pathways under specific conditions, guiding model simplification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.